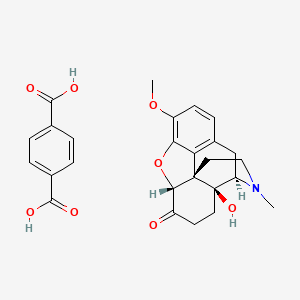![molecular formula C20H12BaN2O4S B13757728 barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 24530-53-8](/img/structure/B13757728.png)
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate: is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-aminonaphthalene-1-sulfonic acid followed by coupling with 2-naphthol. The reaction conditions generally require acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of quinones.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used as a staining agent due to its vibrant color, which helps in visualizing cellular components under a microscope.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry: The primary application in industry is as a dye and pigment, where it is used to impart color to textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the naphthalene rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in different chemical and biological environments.
Comparison with Similar Compounds
Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-):
Chromate(3-), bis[3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonato(3-)]-, disodium hydrogen: Another similar compound with a chromate ion and different substituents.
Uniqueness: Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to its chromium-containing counterparts. The barium ion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
24530-53-8 |
|---|---|
Molecular Formula |
C20H12BaN2O4S |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+2/p-2 |
InChI Key |
OHGPMABFLSIKFV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


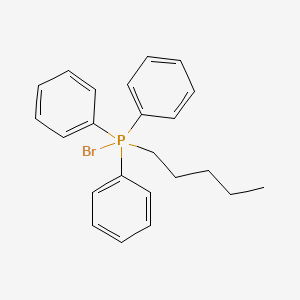
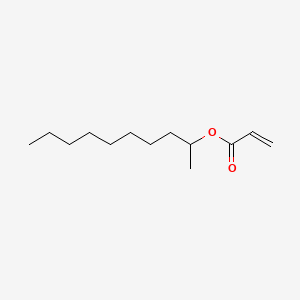
ammonium methyl sulfate](/img/structure/B13757663.png)

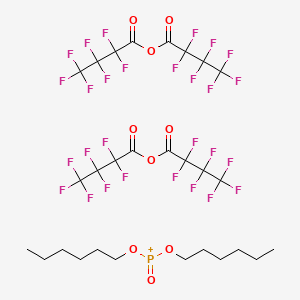
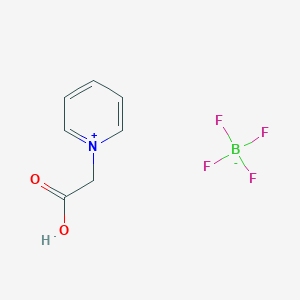
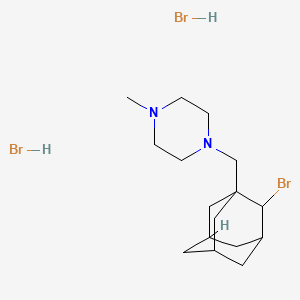
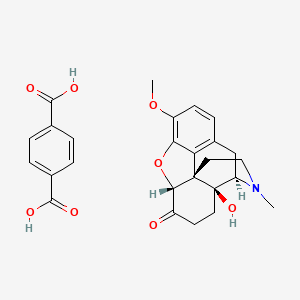

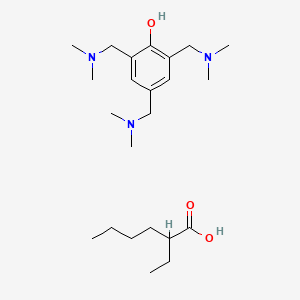
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
